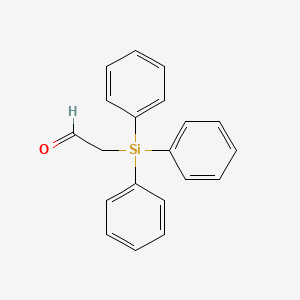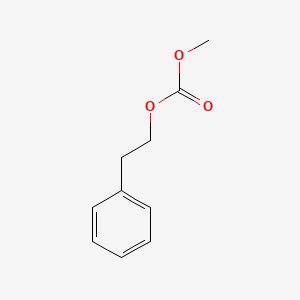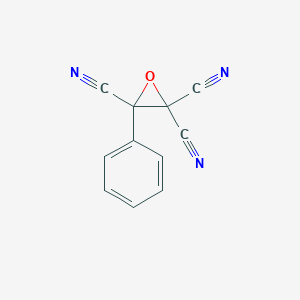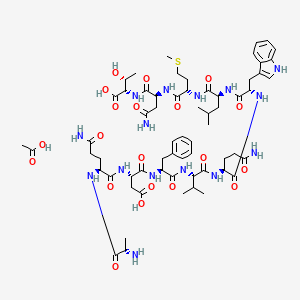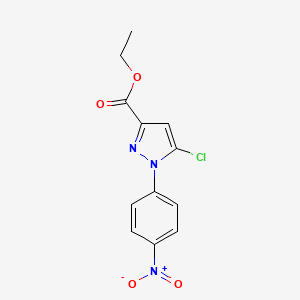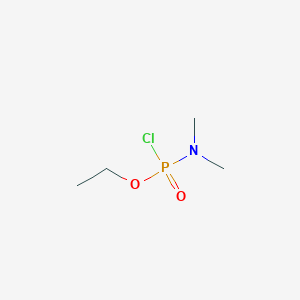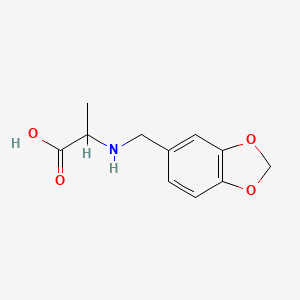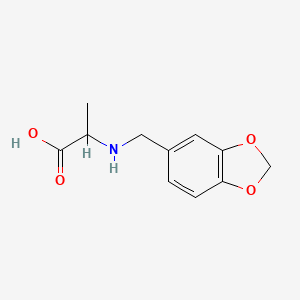
Alanine, N-piperonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-piperonyl- is a derivative of the amino acid alanine, where the amino group is substituted with a piperonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-piperonyl- typically involves the reaction of alanine with piperonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of alanine attacks the electrophilic carbon of piperonyl chloride, resulting in the formation of Alanine, N-piperonyl-.
Industrial Production Methods: Industrial production of Alanine, N-piperonyl- can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Alanine, N-piperonyl- can undergo oxidation reactions, where the piperonyl group is oxidized to form piperonal.
Reduction: The compound can also be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Piperonal
Reduction: Piperonyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Alanine, N-piperonyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Alanine, N-piperonyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperonyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- Alanine, N-benzyl-
- Alanine, N-phenyl-
- Alanine, N-methyl-
Comparison: Alanine, N-piperonyl- is unique due to the presence of the piperonyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, Alanine, N-piperonyl- may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other derivatives may not be as effective.
Properties
CAS No. |
17834-19-4 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
LMYHQSMZZIZIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
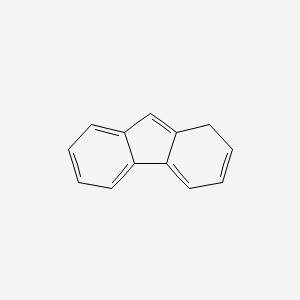
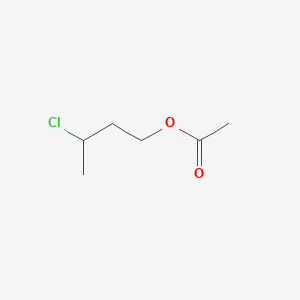
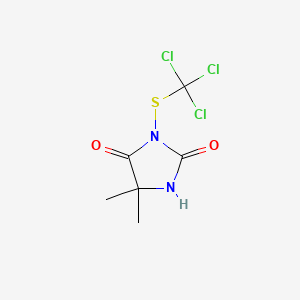
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
